molecular formula C11H13BrO B3163559 1-Bromo-3-(pent-4-en-1-yloxy)benzene CAS No. 884539-83-7

1-Bromo-3-(pent-4-en-1-yloxy)benzene

Cat. No.: B3163559
CAS No.: 884539-83-7
M. Wt: 241.12 g/mol
InChI Key: IYYDLYRVOQTZME-UHFFFAOYSA-N
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Description

1-Bromo-3-(pent-4-en-1-yloxy)benzene is an organic compound with the molecular formula C11H13BrO and a molecular weight of 241.12 g/mol . This compound is characterized by a bromine atom attached to a benzene ring, which is further connected to a pent-4-en-1-yloxy group. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-3-(pent-4-en-1-yloxy)benzene can be synthesized through several methods. One common approach involves the reaction of 3-bromophenol with 4-penten-1-ol in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF). The reaction is typically carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as described above. The process may include additional purification steps such as recrystallization or column chromatography to obtain a high-purity product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-(pent-4-en-1-yloxy)benzene undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases like potassium carbonate (K2CO3), oxidizing agents like potassium permanganate (KMnO4), and reducing agents like lithium aluminum hydride (LiAlH4). Reaction conditions often involve elevated temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzene derivatives, while oxidation reactions can produce aldehydes or carboxylic acids .

Scientific Research Applications

1-Bromo-3-(pent-4-en-1-yloxy)benzene has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.

    Biology: The compound is used in the synthesis of biologically active molecules, including potential pharmaceuticals and agrochemicals.

    Medicine: Research involving this compound includes the development of new drugs and therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of 1-Bromo-3-(pent-4-en-1-yloxy)benzene involves its ability to participate in various chemical reactions due to the presence of the bromine atom and the pent-4-en-1-yloxy group. These functional groups allow the compound to undergo substitution, oxidation, and reduction reactions, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Bromo-3-(pent-4-en-1-yloxy)benzene is unique due to the presence of both the bromine atom and the pent-4-en-1-yloxy group, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable intermediate in organic synthesis and scientific research .

Properties

IUPAC Name

1-bromo-3-pent-4-enoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO/c1-2-3-4-8-13-11-7-5-6-10(12)9-11/h2,5-7,9H,1,3-4,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYYDLYRVOQTZME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCOC1=CC(=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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